

Technical Guide: O-Desmethyl midostaurin-13C6 for Research Applications

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Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

Cat. No.: B12301538

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This technical guide provides an in-depth overview of **O-Desmethyl midostaurin-13C6**, a key analytical standard for researchers, scientists, and drug development professionals. It covers supplier information, pricing, technical data, and detailed experimental protocols for its use. Furthermore, this guide elucidates the critical signaling pathways associated with its parent compound, midostaurin.

Supplier and Pricing Information

O-Desmethyl midostaurin-13C6 is available from several specialized chemical suppliers. The following table summarizes the available information on suppliers and pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Number/ID | Quantity | Price (EUR) |
|-----------------------|--------------------|------------------|------------------|
| CymitQuimica | - | 5mg | €1,323.00 |
| 10mg | €2,062.00 | | |
| 25mg | €3,865.00 | | |
| 50mg | €6,184.00 | | |
| LGC Standards | TRC-D291402-0.25MG | 0.25mg | Price on request |
| Simson Pharma Limited | M1170009 | Custom Synthesis | Price on request |
| SynZeal | - | - | Price on request |
| Pharmaffiliates | - | - | Price on request |

Technical Data

O-Desmethyl midostaurin-¹³C₆ serves as a stable isotope-labeled internal standard for the quantification of O-Desmethyl midostaurin, a major active metabolite of the multi-kinase inhibitor, midostaurin.[1] The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling accurate and precise measurement in complex biological matrices by mass spectrometry.

| Property | Value |
|---------------------|--|
| Molecular Formula | C ₂₈ ¹³ C ₆ H ₂₈ N ₄ O ₄ |
| Molecular Weight | ~562.57 g/mol |
| Synonyms | CGP62221- ¹³ C ₆ |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99% ¹³ C |

Experimental Protocols

The primary application of **O-Desmethyl midostaurin-13C6** is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the pharmacokinetic and metabolic profiling of midostaurin. Below is a representative protocol for the quantification of midostaurin and its metabolite, O-Desmethyl midostaurin, in human plasma.

Quantification of Midostaurin and O-Desmethyl midostaurin in Plasma by LC-MS/MS

This protocol is adapted from established methods for the bioanalysis of kinase inhibitors and their metabolites.

3.1.1. Materials and Reagents

- Human plasma (with anticoagulant, e.g., K₂EDTA)
- **O-Desmethyl midostaurin-13C6** (Internal Standard)
- Midostaurin and O-Desmethyl midostaurin analytical standards
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water, ultrapure
- 96-well plates or microcentrifuge tubes

3.1.2. Preparation of Standards and Quality Controls

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of midostaurin, O-Desmethyl midostaurin, and **O-Desmethyl midostaurin-13C6** in methanol.
- **Working Solutions:** Prepare serial dilutions of the midostaurin and O-Desmethyl midostaurin stock solutions in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.

- Internal Standard Working Solution: Prepare a working solution of **O-Desmethyl midostaurin-13C6** at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

3.1.3. Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate or microcentrifuge tubes.
- Add 150 µL of the internal standard working solution in acetonitrile to each well/tube.
- Vortex the plate/tubes for 5 minutes to precipitate proteins.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

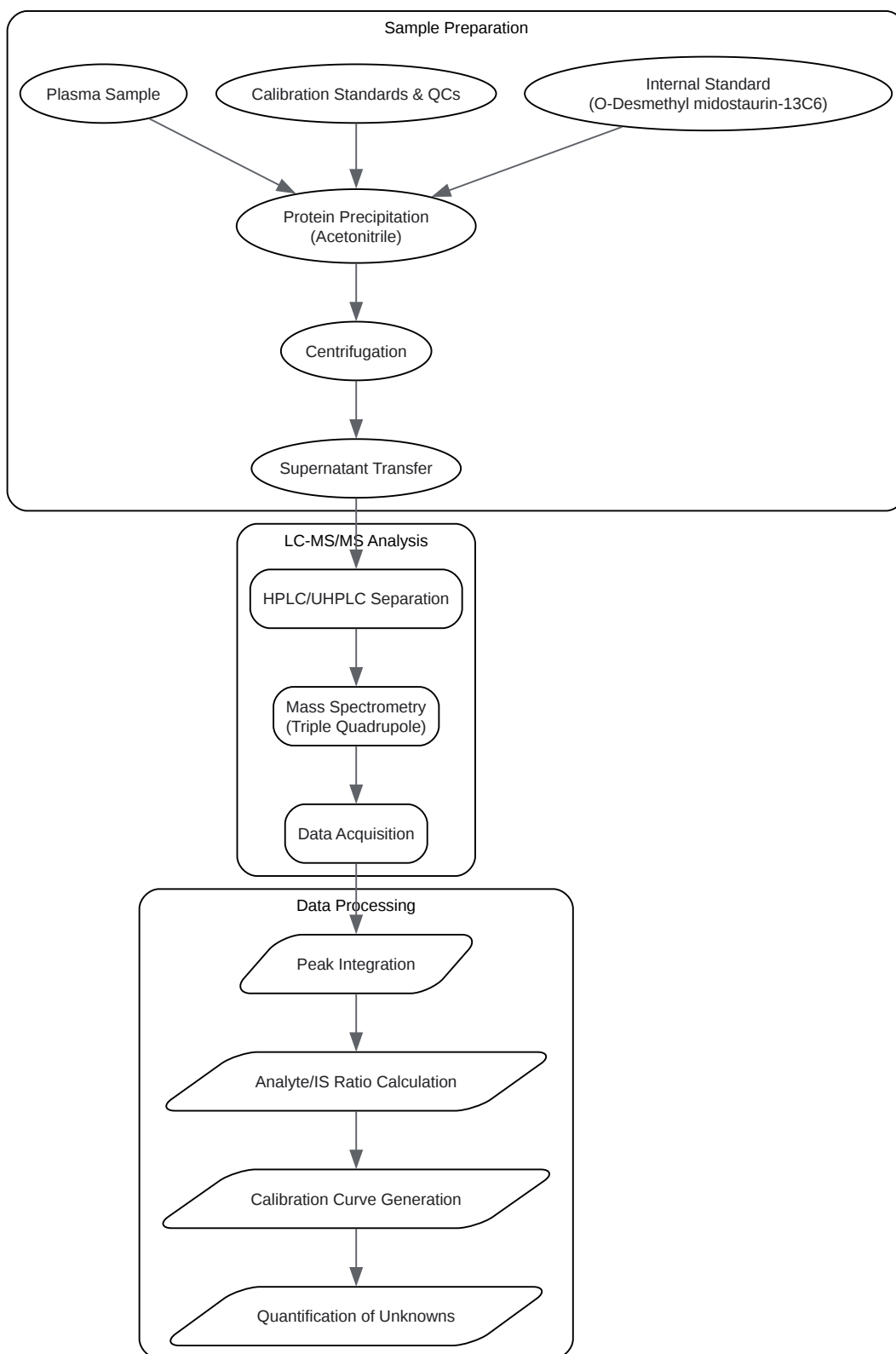
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:

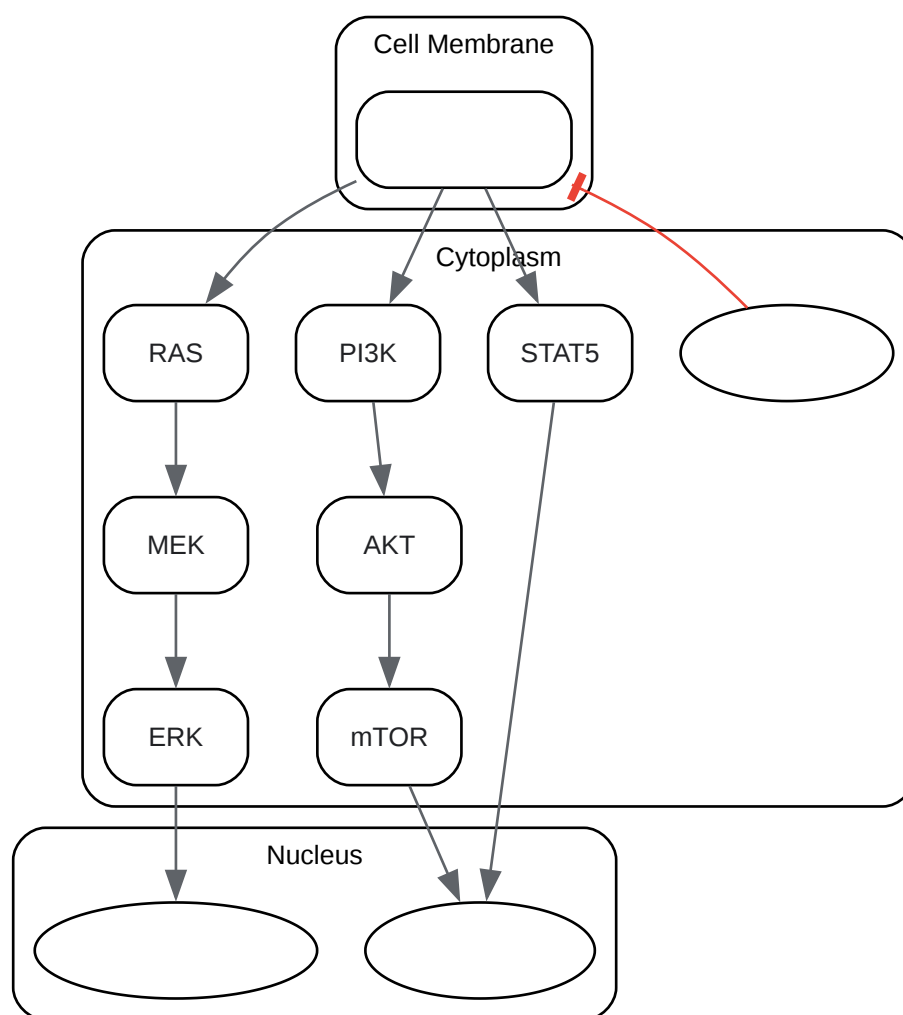
- Midostaurin: Precursor ion > Product ion (to be optimized)
- O-Desmethyl midostaurin: Precursor ion > Product ion (to be optimized)
- **O-Desmethyl midostaurin-13C6**: Precursor ion (+6 Da) > Product ion (to be optimized)

3.1.5. Data Analysis

Quantify midostaurin and O-Desmethyl midostaurin by calculating the peak area ratio of the analyte to the internal standard (**O-Desmethyl midostaurin-13C6**). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentrations of the analytes in the unknown samples from the calibration curve.

Experimental Workflow Diagram





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References

- 1. cancercareontario.ca [cancercareontario.ca]
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